
Morpholinodoxorubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholinodoxorubicin, also known as this compound, is a useful research compound. Its molecular formula is C31H36ClNO12 and its molecular weight is 650.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Case Studies and Clinical Trials
- Phase II Trials in Solid Tumors : A broad phase II trial evaluated methoxy-morpholino-doxorubicin (MMRDX) in patients with non-small-cell lung cancer and other solid tumors. The study demonstrated promising results in terms of response rates and tolerability, particularly in multidrug-resistant cases .
- Osteosarcoma Treatment : Research has shown that morpholino-based compounds can enhance the efficacy of traditional chemotherapeutics in treating osteosarcoma. A study indicated that morpholino-driven blockade of Dkk-1 significantly improved outcomes when combined with standard chemotherapy agents like doxorubicin .
- Comparative Studies : Morpholinodoxorubicin has been compared with doxorubicin in various preclinical models. It exhibited enhanced anticancer activity against several cancer cell lines, including breast and leukemia cells, with IC50 values indicating superior potency .
Data Tables on Efficacy
Compound | Cancer Type | IC50 (μM) | Efficacy Compared to Doxorubicin |
---|---|---|---|
This compound | Breast Cancer | 8.03 | Higher |
Methoxy-Morpholino-Doxorubicin | Non-Small Cell Lung Cancer | 15.5 | Comparable |
Morpholino-Dkk-1 | Osteosarcoma | N/A | Significantly improved outcomes |
常见问题
Basic Research Questions
Q. What are the primary mechanisms of action of Morpholinodoxorubicin, and how do they differ from doxorubicin?
this compound, a semisynthetic anthracycline, intercalates into DNA and inhibits topoisomerases I/II, inducing single- or double-strand breaks . Unlike doxorubicin, its metabolite forms DNA alkylating adducts, creating interstrand cross-links that enhance cytotoxicity . Methodologically, researchers should validate these mechanisms using in vitro DNA-binding assays (e.g., ethidium displacement) and comet assays to quantify strand breaks. Comparative studies with doxorubicin must include metabolic activation systems (e.g., human liver microsomes) to capture cross-linking effects .
Q. Which experimental models are most suitable for evaluating this compound’s antitumor efficacy?
The murine leukemia L1210 cell line is a validated model for studying this compound’s potency and resistance mechanisms . For in vivo studies, xenograft models derived from solid tumors (e.g., breast or ovarian cancers) are recommended, as they reflect the drug’s metabolic activation in human tissues. Researchers should prioritize models with intact CYP3A enzyme activity, as this cytochrome P450 family is critical for metabolic activation .
Q. How should researchers design experiments to compare this compound’s efficacy with doxorubicin?
Use dose-response curves in cell viability assays (e.g., MTT or clonogenic survival) under identical conditions. Include pharmacokinetic analyses (e.g., LC-MS) to measure intracellular drug accumulation and metabolite formation. For in vivo comparisons, employ randomized controlled trials with matched dosing schedules and endpoints like tumor volume regression and survival rates. Ensure metabolic differences are accounted for by co-administering CYP3A inhibitors/inducers .
Advanced Research Questions
Q. What methodologies best elucidate the role of CYP3A in this compound’s metabolic activation?
Human liver microsomes (HLMs) or recombinant CYP3A4/5 enzymes can be used to study metabolic conversion. Quantify the formation of DNA-crosslinking metabolites via HPLC or mass spectrometry. To validate in vivo relevance, use gene-edited models (e.g., CYP3A4-humanized mice) or siRNA-mediated CYP3A knockdown in tumor cells .
Q. How can conflicting data on this compound’s resistance mechanisms be resolved?
Resistance in L1210 cells is linked to reduced drug accumulation and altered topoisomerase activity . To address contradictions, perform orthogonal assays:
- Measure drug efflux via ABC transporter inhibitors (e.g., verapamil).
- Quantify topoisomerase activity using DNA relaxation assays.
- Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines. Replicate findings across multiple cell types and validate with clinical samples .
Q. What experimental strategies mitigate variability in this compound’s DNA cross-linking efficiency?
Variability may arise from differences in metabolic activation or DNA repair capacity. Standardize assays by:
- Pre-treating cells with CYP3A inducers (e.g., rifampicin).
- Using DNA repair-deficient models (e.g., BRCA1-mutated cells).
- Quantifying cross-links via alkaline elution or γH2AX foci imaging .
Q. How should combination therapies involving this compound be optimized preclinically?
Test synergism with alkylating agents (e.g., cyclophosphamide) using Chou-Talalay combination indices. Prioritize agents that exploit this compound’s cross-linking mechanism. For experimental design, use factorial ANOVA to assess interactions between drugs and doses. Include toxicity endpoints (e.g., myelosuppression in murine models) to balance efficacy and safety .
Q. Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound’s pharmacokinetics?
- HPLC-UV/LC-MS : Quantify parent drug and metabolites in plasma/tissue.
- Microsomal stability assays : Assess metabolic half-life using HLMs.
- Tissue distribution studies : Use radiolabeled this compound in autoradiography .
Q. How can researchers address gaps in understanding this compound’s long-term toxicity profile?
Conduct chronic toxicity studies in rodents with endpoints like cardiotoxicity (echocardiography) and secondary malignancies (histopathology). Compare results to doxorubicin using longitudinal biomarkers (e.g., troponin I for cardiac damage) .
Q. What frameworks ensure rigorous hypothesis generation for this compound research?
Apply the FINER criteria :
属性
CAS 编号 |
89196-04-3 |
---|---|
分子式 |
C31H36ClNO12 |
分子量 |
650.1 g/mol |
IUPAC 名称 |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C31H35NO12.ClH/c1-14-26(35)17(32-6-8-42-9-7-32)10-21(43-14)44-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-4-3-5-18(41-2)22(15)29(25)38;/h3-5,14,17,19,21,26,33,35,37,39-40H,6-13H2,1-2H3;1H/t14-,17-,19-,21-,26+,31-;/m0./s1 |
InChI 键 |
INAUWOVKEZHHDM-PEDBPRJASA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O.Cl |
同义词 |
3'-deamino-3'-(4-morpholinyl)adriamycin 3'-deamono-3'-(4''-morpholinyl)doxorubicin morpholinodoxorubicin morpholinyldoxorubicin NSC 354646 NSC-354646 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。